LAS17 Exhibits 42‑Fold Higher GSTP1 Inhibitory Potency Compared to the Reference Irreversible Inhibitor GSTP1‑1 Inhibitor 1
LAS17 inhibits GSTP1 activity with an IC₅₀ of 0.5 µM in the CDNB/GSH conjugation assay [1]. In contrast, the well‑characterized irreversible GSTP1‑1 inhibitor 'GSTP1‑1 inhibitor 1' (compound 6b) displays an IC₅₀ of 21 µM in a comparable GSTP1‑1 enzymatic assay . This represents a 42‑fold potency advantage for LAS17, enabling effective target engagement at substantially lower compound concentrations and reducing the risk of off‑target effects associated with high‑dose electrophile exposure [2].
| Evidence Dimension | GSTP1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | GSTP1‑1 inhibitor 1 (compound 6b): 21 µM |
| Quantified Difference | 42‑fold more potent (21 / 0.5 = 42) |
| Conditions | In vitro GSTP1 enzymatic assay monitoring glutathione conjugation to CDNB (pre‑incubation with inhibitor prior to substrate addition) [1] |
Why This Matters
Lower effective concentration requirements minimize off‑target covalent labeling and reduce compound consumption in large‑scale cellular or proteomic studies.
- [1] Crawford LA, et al. A tyrosine-reactive irreversible inhibitor for glutathione S-transferase Pi (GSTP1). Mol Biosyst. 2016 May 24;12(6):1768-71. doi: 10.1039/c6mb00250a. View Source
- [2] Weerapana E, et al. Investigating the proteome reactivity and selectivity of aryl halides. Mol Biosyst. 2014 Mar;10(3):532-41. View Source
